molecular formula C19H24O13 B12080510 Parishin G

Parishin G

Cat. No.: B12080510
M. Wt: 460.4 g/mol
InChI Key: RBDQDSQFTSELRV-ZQOQDGPXSA-N
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Description

Parishin G is a phenolic glucoside derived from the traditional Chinese medicinal plant, Gastrodia elata. This compound is known for its antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parishin G can be synthesized through the extraction of Gastrodia elata. The process involves the use of resin columns for preliminary enrichment, followed by reverse-phase high-performance liquid chromatography (HPLC) for purification. The mobile phase typically consists of methanol-water or acetonitrile-water solutions containing acid. The high-purity fractions are then concentrated under reduced pressure and freeze-dried to obtain this compound with a purity greater than 98% .

Industrial Production Methods

The industrial production of this compound follows a similar extraction and purification process as described above. The key to maintaining high purity and yield is controlling the pH during the extraction process. A weak acidic environment is essential to prevent the transformation of parishins into other compounds and to ensure consistency between the raw materials and the final product .

Chemical Reactions Analysis

Types of Reactions

Parishin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Parishin G has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard and in the study of phenolic glucosides.

    Biology: Investigated for its antioxidant properties and its effects on cellular processes.

    Medicine: Studied for its potential therapeutic effects, including anti-aging and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Parishin G exerts its effects primarily through its antioxidant activity. It regulates oxidative stress by increasing the activity of superoxide dismutase and reducing the levels of reactive oxygen species and malondialdehyde. Additionally, this compound influences the Sir2/Uth1/TOR signaling pathway, which is associated with aging and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

  • Parishin A
  • Parishin B
  • Parishin C
  • Parishin E

Uniqueness

Parishin G is unique among its analogs due to its specific molecular structure and the particular biological activities it exhibits. While other parishins also possess antioxidant properties, this compound has shown distinct effects in various biological assays, making it a valuable compound for further research .

Properties

Molecular Formula

C19H24O13

Molecular Weight

460.4 g/mol

IUPAC Name

3-hydroxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanedioic acid

InChI

InChI=1S/C19H24O13/c20-7-11-14(25)15(26)16(27)17(32-11)31-10-3-1-9(2-4-10)8-30-18(28)19(29,5-12(21)22)6-13(23)24/h1-4,11,14-17,20,25-27,29H,5-8H2,(H,21,22)(H,23,24)/t11-,14-,15+,16-,17-/m1/s1

InChI Key

RBDQDSQFTSELRV-ZQOQDGPXSA-N

Isomeric SMILES

C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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